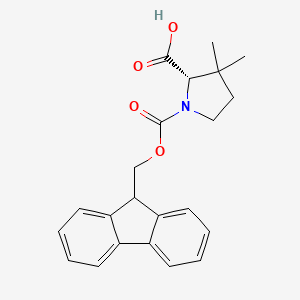

Fmoc-3,3-dmP-OH (S)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Fmoc-3,3-dmP-OH (S)” is a chemical compound with the name N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta,beta-dimethyl-L-proline . It is known that beta,beta-Dimethylation of amino acids stabilizes appropriate peptides towards digestion by proteases .

Synthesis Analysis

The synthesis of “Fmoc-3,3-dmP-OH (S)” involves solid-phase peptide synthesis . The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group. Any functional groups in amino acid side chains must be masked with permanent protecting groups that are not affected by the reactions conditions employed during peptide chain assembly .Chemical Reactions Analysis

The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .科学的研究の応用

- Fmoc-3,3-dmP-OH (S)誘導体は、ペプチドベースハイドロゲル(PHG)の構成要素として研究されてきました。 これらのハイドロゲルは、自己支持特性を備えた生体適合性材料であり、生物学、生体材料、バイオテクノロジーの用途に適しています .

- 特に、シリーズKの剛性誘導体であるFmoc-K3ハイドロゲルは、組織工学において有望な結果を示しています。 それは細胞接着、生存、複製をサポートするため、再生医療のための潜在的な材料となります .

- Fmoc-3,3-dmP-OH (S)は、広く用いられているペプチド合成法であるSPPSで使用できます。 Fmoc保護基は、固体支持体上のペプチドの段階的な組み立てを促進し、効率的かつ高収率の合成を可能にします .

- Fmoc-3,3-dmP-OH (S)は、酸性水素化を使用して脱保護することができ、塩基性脱保護方法の代替手段を提供します。 この戦略は、ペプチド合成中の副反応とラセミ化を最小限に抑えます .

- Fmoc-3,3-dmP-OH (S)誘導体は、ペプチドの組み立て中のカップリング反応を強化します。 その活性化により、樹脂または他の保護されたアミノ酸への効率的な付着が可能になり、ジペプチドの形成とラセミ化を防ぎます .

- Fmoc-3,3-dmP-OH (S)誘導体を含むシリーズKペプチドは、バイオプリンティング用途のための足場材料として提案されています。 それらの自己組織化特性により、組織工学や再生医療における3次元構造の作成に適しています .

- Fmoc-3,3-dmP-OH (S)をベースとしたPHGは、薬物送達システムとして機能できます。 その調整可能性、生体適合性、刺激への応答性により、制御された薬物放出に魅力的です .

ペプチドベースハイドロゲルによる生体材料への応用

固相ペプチド合成(SPPS)

直交脱保護戦略

カップリング反応の強化

バイオプリンティング足場材料

薬物送達システム

作用機序

Target of Action

The primary target of Fmoc-3,3-dmP-OH (S) is the amino group of an amino acid . This compound is a derivative of the 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

Fmoc-3,3-dmP-OH (S): interacts with its target by forming a carbamate linkage with the amino group of an amino acid . This interaction results in the protection of the amino group, preventing it from participating in unwanted reactions during peptide synthesis .

Biochemical Pathways

The action of Fmoc-3,3-dmP-OH (S) affects the biochemical pathway of peptide synthesis . Specifically, it influences the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . By protecting the amino group, Fmoc-3,3-dmP-OH (S) allows for the selective formation of peptide bonds, thereby facilitating the synthesis of peptides of significant size and complexity .

Pharmacokinetics

The pharmacokinetic properties of Fmoc-3,3-dmP-OH (S) are largely determined by its role as a protecting group in peptide synthesisIt’s worth noting that the fmoc group is stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid , which may impact its stability and removal during peptide synthesis.

Result of Action

The result of the action of Fmoc-3,3-dmP-OH (S) is the protection of the amino group of an amino acid, enabling the controlled formation of peptide bonds . This protection is temporary and can be removed under specific conditions, such as treatment with a base like piperidine . The removal of the Fmoc group regenerates the native amino group, allowing it to participate in subsequent peptide bond formations .

Action Environment

The action, efficacy, and stability of Fmoc-3,3-dmP-OH (S) can be influenced by various environmental factors. For instance, the pH of the reaction environment can impact the stability of the Fmoc group and its ability to protect the amino group . Additionally, the choice of solvent can affect the efficiency of both the protection and deprotection reactions . Therefore, careful control of the reaction environment is crucial for the effective use of Fmoc-3,3-dmP-OH (S) in peptide synthesis.

将来の方向性

The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis is very widespread . Synthetic peptides are important as drugs and in research. Currently, the method of choice for producing these compounds is solid-phase peptide synthesis . Therefore, the future of “Fmoc-3,3-dmP-OH (S)” lies in its potential applications in peptide synthesis and drug development .

生化学分析

Biochemical Properties

Fmoc-3,3-dmP-OH (S) plays a role in the stabilization of peptides towards digestion by proteases . This is achieved through the beta,beta-dimethylation of amino acids . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Cellular Effects

The cellular effects of Fmoc-3,3-dmP-OH (S) are primarily related to its role in peptide synthesis. The Fmoc group is widely used in Solid Phase Peptide Synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus . Its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Molecular Mechanism

The molecular mechanism of Fmoc-3,3-dmP-OH (S) involves the protection of amines during synthesis. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then rapidly removed by a base, usually piperidine . This forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The temporal effects of Fmoc-3,3-dmP-OH (S) in laboratory settings are related to its role in peptide synthesis. The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity

Metabolic Pathways

The Fmoc group is known to be involved in the chemical synthesis of peptides .

特性

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2)11-12-23(19(22)20(24)25)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTFRGDUGKDRBV-LJQANCHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2578974.png)

![2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2578975.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2578979.png)

![N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B2578982.png)

![3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2578984.png)

![2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2578986.png)

![N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2578992.png)